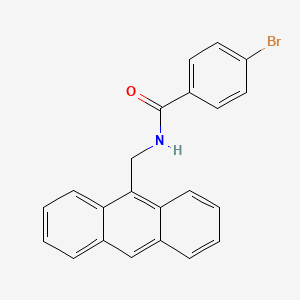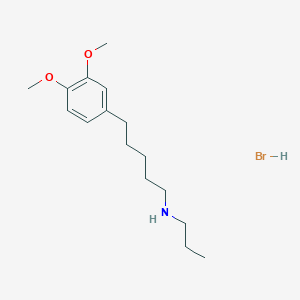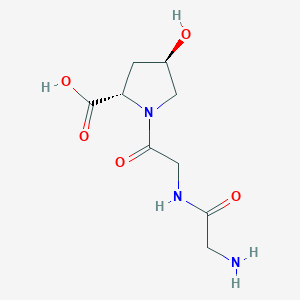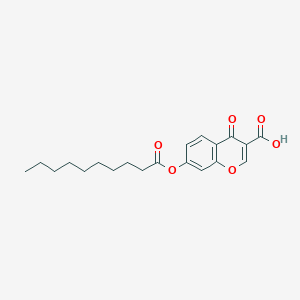
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a decanoyloxy group, an oxo group, and a carboxylic acid group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid typically involves the esterification of 4-oxo-4H-1-benzopyran-3-carboxylic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The decanoyloxy group can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various acyl or alkyl substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress. The pathways involved in these effects include the modulation of signaling cascades and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a decanoyloxy group.
7-(Octanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with an octanoyloxy group instead of a decanoyloxy group.
Uniqueness
7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid is unique due to its specific decanoyloxy group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
648433-86-7 |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
7-decanoyloxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C20H24O6/c1-2-3-4-5-6-7-8-9-18(21)26-14-10-11-15-17(12-14)25-13-16(19(15)22)20(23)24/h10-13H,2-9H2,1H3,(H,23,24) |
InChI-Schlüssel |
DJKLFWIBMSFZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
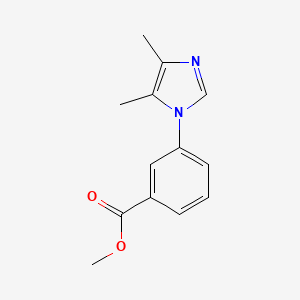
boranyl](/img/structure/B12608590.png)
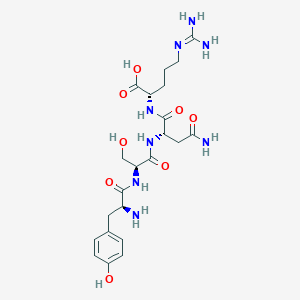
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
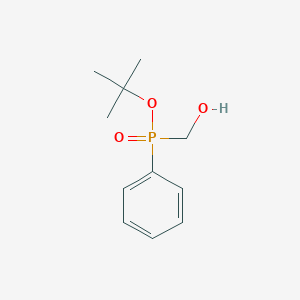

![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

